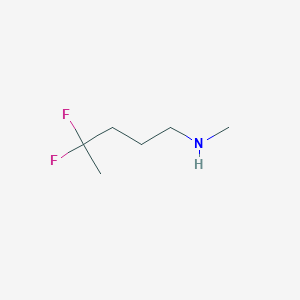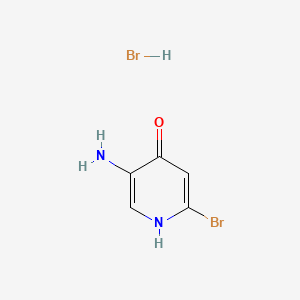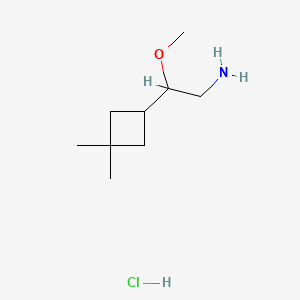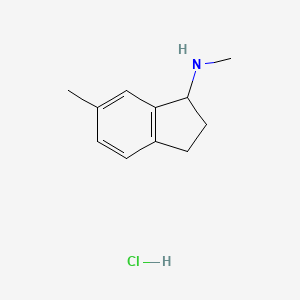
Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is a chemical compound that belongs to the class of organolithium compounds It is characterized by the presence of a lithium ion coordinated to a fluoropyridine moiety and a methylbutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate typically involves the reaction of 3-fluoropyridine with a suitable lithium reagent. One common method is the reaction of 3-fluoropyridine with lithium diisopropylamide (LDA) in an inert atmosphere, followed by the addition of 3-methylbutanoic acid. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a reagent in various organic transformations, enabling the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence biological processes such as signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(3-fluoropyridin-4-yl)acetate
- Lithium 2-(4-fluorophenyl)acetate
- Lithium 2-(3-chloropyridin-4-yl)acetate
Uniqueness
Lithium(1+) 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is unique due to the presence of both a fluoropyridine and a methylbutanoate group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11FLiNO2 |
|---|---|
Molecular Weight |
203.2 g/mol |
IUPAC Name |
lithium;2-(3-fluoropyridin-4-yl)-3-methylbutanoate |
InChI |
InChI=1S/C10H12FNO2.Li/c1-6(2)9(10(13)14)7-3-4-12-5-8(7)11;/h3-6,9H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
IVIQXFMSMOUIQB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C(C1=C(C=NC=C1)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)




![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)


![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)

![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)


